molecular formula C24H22O9 B605214 Aflavarin CAS No. 144429-67-4

Aflavarin

Cat. No. B605214
M. Wt: 454.43
InChI Key: PQHCPIZEGQBDDY-UHFFFAOYSA-N
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Description

Aflavarin is a chemical compound found in the fungus Aspergillus flavus . It is a type of biogenic coumarin and is produced from cluster 39 expressed mainly in sclerotia . Aflavarin exhibits anti-insectan activity .


Synthesis Analysis

The synthesis of Aflavarin is associated with the aflavarin biosynthetic gene cluster from Aspergillus flavus NRRL3357 . The global regulatory veA gene governs the expression of this gene cluster . The absence of veA results in a downregulation of the five genes found within this cluster .


Molecular Structure Analysis

The molecular formula of Aflavarin is C24H22O9 . Its average mass is 454.426 Da and its monoisotopic mass is 454.126373 Da . The structure of Aflavarin was determined through a series of 1D and 2D NMR experiments .

Scientific Research Applications

  • Anti-Insectan Properties : Aflavarin exhibits potent antifeedant activity against the fungivorous beetle Carpophilus hemipterus, suggesting its potential as a natural insect deterrent or pesticide (Tepaske et al., 1992).

  • Regulatory Role in Secondary Metabolism : Functional genomics studies indicate that the veA regulatory system in Aspergillus flavus, which controls secondary metabolism and biological processes, is associated with the production of Aflavarin. This suggests its role in the fungal biology and potentially in controlling the detrimental effects of fungi in agriculture (Eukaryotic Cell, 2015).

  • Cancer Research : Aflatoxins, including Aflavarin, are extensively studied for their carcinogenic properties in liver cancer research. This research contributes to understanding the mechanisms of carcinogenesis and developing preventive interventions for populations at high risk of cancer (Groopman & Kensler, 2005).

  • Gene Expression Regulation : A transcriptome study on Aspergillus flavus shows that the veA gene, which governs secondary metabolism, affects the expression of genes responsible for Aflavarin production. This research provides insights into fungal gene regulation and secondary metabolite production (Cary et al., 2015).

  • Biomarker Development : Aflavarin, as part of the aflatoxins group, has been used in developing biomarkers for cancer prevention studies, demonstrating the potential for chemical-specific biomarkers in managing chronic diseases (Groopman et al., 2005).

  • Influence on Sclerotial Development : Research on Aspergillus flavus shows that the disruption of specific genes leads to changes in sclerotial development and the biosynthesis of sclerotium-associated secondary metabolites, including Aflavarin. This highlights the gene-environment interaction in fungal development (Chang et al., 2017).

Future Directions

The future research directions for Aflavarin could involve further exploration of its anti-insectan properties and potential applications in pest control . Additionally, more research is needed to fully understand its synthesis, chemical reactions, and mechanism of action .

Relevant Papers The relevant papers for Aflavarin include studies on its synthesis , its molecular structure , and its anti-insectan properties . These papers provide valuable insights into the properties and potential applications of Aflavarin.

properties

IUPAC Name

8-[5-(hydroxymethyl)-4,7-dimethoxy-2-oxochromen-3-yl]-4,7-dimethoxy-5-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O9/c1-11-6-14(29-3)20(23-18(11)15(30-4)9-17(26)33-23)21-22(31-5)19-12(10-25)7-13(28-2)8-16(19)32-24(21)27/h6-9,25H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHCPIZEGQBDDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=CC(=O)O2)OC)C3=C(C4=C(C=C(C=C4OC3=O)OC)CO)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aflavarin

CAS RN

144429-67-4
Record name Aflavarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144429674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AFLAVARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84KX0BAN56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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